6-Cyano-4-hydroxy-2-naphthalenecarboxylic acid ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 6-cyano-4-hydroxy-, ethyl ester is an organic compound with a complex structure that includes a naphthalene ring substituted with a carboxylic acid, a cyano group, and a hydroxy group, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-cyano-4-hydroxy-, ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Another approach involves the use of a cyano-substituted naphthalene derivative as a starting material. This compound can be subjected to hydrolysis and subsequent esterification to yield the desired product. The reaction conditions for this method may include the use of a base such as sodium hydroxide for hydrolysis, followed by acidification and esterification with ethanol.
Industrial Production Methods
Industrial production of 2-Naphthalenecarboxylic acid, 6-cyano-4-hydroxy-, ethyl ester typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 6-cyano-4-hydroxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 6-cyano-4-oxo-, ethyl ester.
Reduction: Formation of 2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, ethyl ester.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 6-cyano-4-hydroxy-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-cyano-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The hydroxy and ester groups can also interact with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 6-cyano-4-hydroxy-, methyl ester
- 2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, ethyl ester
- 2-Naphthalenecarboxylic acid, 6-cyano-4-oxo-, ethyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 6-cyano-4-hydroxy-, ethyl ester is unique due to the presence of both a cyano group and a hydroxy group on the naphthalene ring, along with an ethyl ester functional group
Properties
IUPAC Name |
ethyl 6-cyano-4-hydroxynaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-2-18-14(17)11-6-10-4-3-9(8-15)5-12(10)13(16)7-11/h3-7,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIGEDZXVYWFPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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